![molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9](/img/structure/B1530471.png)
3-Oxaspiro[5.5]undecane-8,10-dione
Overview
Description
3-Oxaspiro[5.5]undecane-8,10-dione is a chemical compound with the CAS Number: 1058731-65-9 . It has a molecular weight of 182.22 .
Synthesis Analysis
3-Oxaspiro[5.5]undecane-2,4-dione may be used to synthesize [1- (2- { [4-chloro-2- (methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O3/c11-8-5-9 (12)7-10 (6-8)1-3-13-4-2-10/h1-7H2 . The InChI key is OUGJIWKLAIOBCQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.15±0.1 g/cm3 (Predicted), a melting point of 67-70°C (lit.), a boiling point of 126°C/0.5mmHg (lit.), and a flash point of 159.8°C . Its vapor pressure is 0.000115mmHg at 25°C .Scientific Research Applications
Enhanced Reactivity in Castagnoli-Cushman Reaction
The compound 3-Oxaspiro[5.5]undecane-8,10-dione shows enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating broad substrate scope. This reactivity is due to its cyclic anhydride structure formed in situ from dicarboxylic acids in the presence of acetic anhydride (Rashevskii et al., 2020).
Synthesis of Novel Derivatives
A series of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from 1,3-diaryl-2-propen-1-ones and barbituric acid without catalysts, confirmed by various spectroscopic analyses (Ahmed et al., 2012).
Electrochemical Studies
Electrochemical studies on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media revealed unique redox behavior, producing N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohol as main products of oxidation and reduction, respectively (Abou-Elenien et al., 1991).
Antitumor Activity of Derivatives
A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent antitumor activity against various cancer cell lines, identifying compounds with significant cytotoxicity and highlighting the potential for further development (Yang et al., 2019).
Synthesis of Spiro Compounds
Novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione were synthesized and characterized, contributing to the diversity of synthetic routes and potential applications of such compounds (Zeng et al., 2010).
Mechanism of Action
Target of Action
It is known that the compound can be used to synthesize other complex molecules , suggesting that its targets could be varied depending on the specific synthesis process.
Mode of Action
It is known that the compound is a reactive bifunctional monomer , which suggests that it can interact with its targets through a variety of chemical reactions.
Biochemical Pathways
It is known that the compound can form biodegradable polyorthoesters by polyaddition with α,ω-diols , indicating that it may affect pathways related to polymer synthesis and degradation.
Result of Action
Given its role as a reactive bifunctional monomer that can form biodegradable polyorthoesters , it can be inferred that the compound may have significant effects on cellular structures and functions, particularly those related to polymer synthesis and degradation.
Action Environment
The action environment of 3-Oxaspiro[5.5]undecane-8,10-dione can be influenced by various factors. For instance, it is known that the compound can undergo rearrangement reactions in an alkaline medium or under UV irradiation . This suggests that the compound’s action, efficacy, and stability can be significantly affected by environmental conditions such as pH and light exposure.
Properties
IUPAC Name |
3-oxaspiro[5.5]undecane-8,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJIWKLAIOBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


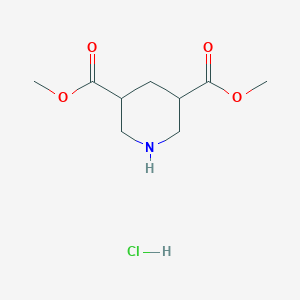
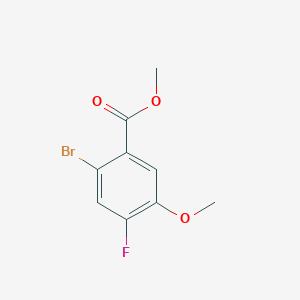
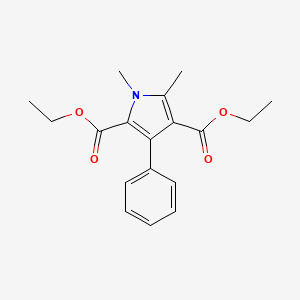
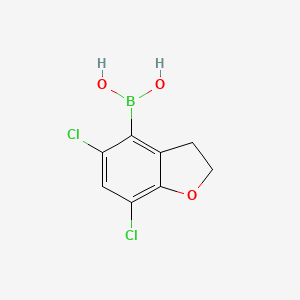
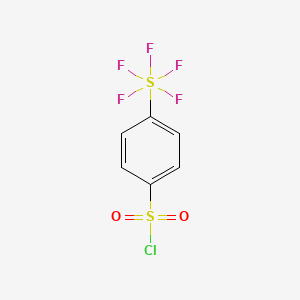
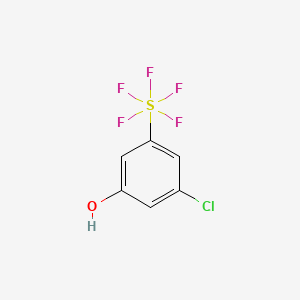
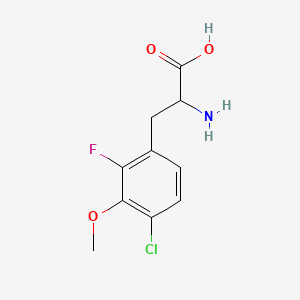
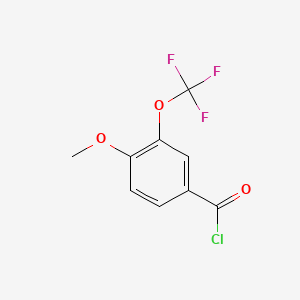
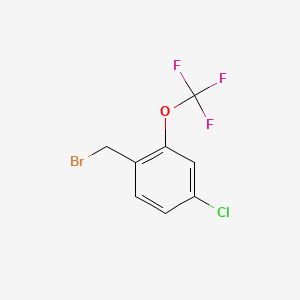
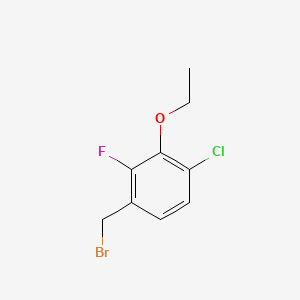
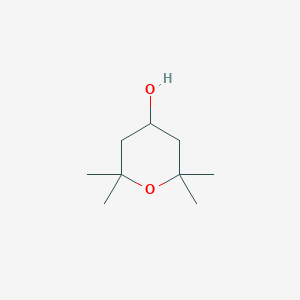
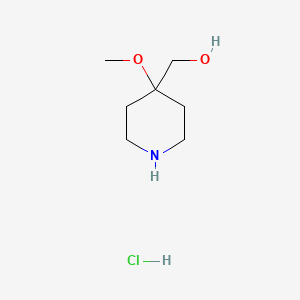
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
